Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate

Solubility Formulation Science Physicochemical Profiling

Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate (CAS 7401-51-6, also designated NSC is a synthetic carbamate derivative belonging to the broader class of basic esters of substituted carbanilic acids. Its structure features a 3,5-dimethylphenyl ring linked through a carbamate bridge to a pentyl ester on one side and a diethylaminoacetamido side chain on the other, yielding a molecular formula of C20H33N3O3 with a molecular weight of 363.49 g/mol.

Molecular Formula C20H33N3O3
Molecular Weight 363.5 g/mol
CAS No. 7401-51-6
Cat. No. B12795612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate
CAS7401-51-6
Molecular FormulaC20H33N3O3
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)NC1=CC(=C(C(=C1)C)NC(=O)CN(CC)CC)C
InChIInChI=1S/C20H33N3O3/c1-6-9-10-11-26-20(25)21-17-12-15(4)19(16(5)13-17)22-18(24)14-23(7-2)8-3/h12-13H,6-11,14H2,1-5H3,(H,21,25)(H,22,24)
InChIKeyWBHKGSHDNSYCIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate (CAS 7401-51-6, NSC 40033): Core Identity and Compound Class Context


Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate (CAS 7401-51-6, also designated NSC 40033) is a synthetic carbamate derivative belonging to the broader class of basic esters of substituted carbanilic acids [1]. Its structure features a 3,5-dimethylphenyl ring linked through a carbamate bridge to a pentyl ester on one side and a diethylaminoacetamido side chain on the other, yielding a molecular formula of C20H33N3O3 with a molecular weight of 363.49 g/mol . Compounds within this structural subclass have been investigated historically for local anesthetic and spasmolytic properties; this compound was entered into the National Cancer Institute (NCI) compound collection under NSC 40033, indicating early-phase pharmacological screening interest [2].

Why In-Class Carbanilate Esters Cannot Simply Substitute for Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate


Within the substituted carbanilic acid ester family, relatively modest structural modifications — such as altering the ester alkyl chain length (methyl, ethyl, propyl, butyl, pentyl, hexyl, heptyl) or shifting methyl substitution patterns on the phenyl ring — can produce substantial differences in lipophilicity, metabolic stability, protein binding, and pharmacological potency [1]. Literature on closely related alkoxyphenylcarbamate series demonstrates a pronounced 'cut-off' effect where local anesthetic potency rises with increasing alkoxy chain length from propoxy through hexyloxy before declining abruptly, indicating that each homolog occupies a distinct position on the activity continuum [2]. Furthermore, the specific 3,5-dimethyl substitution pattern on the phenyl ring, combined with the pentyl ester moiety, differentiates this compound from 2,6-dimethylphenyl carbamate analogs (e.g., the lidocaine-related series in US3131213) which exhibit their own distinct potency and toxicity profiles [3]. Generic substitution without quantitative, comparator-matched evidence therefore risks selecting a compound that sits on the wrong side of a steep structure–activity cliff.

Quantitative Differentiation Evidence for Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate Versus Structural Analogs


Aqueous Solubility Threshold as a Formulation-Relevant Differentiator Versus Shorter-Chain Homologs

The pentyl ester homolog exhibits a calculated aqueous solubility of approximately 0.04 g/L (25 ºC), which is substantially lower than would be predicted for shorter-chain analogs (methyl, ethyl, propyl) based on the established inverse relationship between alkyl ester chain length and aqueous solubility within carbamate series . This near-insolubility in water imposes distinct formulation requirements compared to more soluble lower homologs, directly impacting vehicle selection, co-solvent requirements, and potential for sustained-release depot formulations.

Solubility Formulation Science Physicochemical Profiling

Chromatographic Lipophilicity (RM Value) Positioning Within Homologous Carbanilate Series

In a systematic chromatographic study of basic esters of substituted carbanilic acids, RM values (derived from thin-layer chromatographic retention) were established as reliable proxies for log P and hydrophobic substituent constants (π) [1]. This compound, as the pentyl ester member of the homologous 4-[2-(diethylamino)acetamido]-3,5-dimethylcarbanilic acid ester series, occupies a predictable mid-to-upper lipophilicity rank between the propyl and heptyl ester members [2]. Its RM value is distinct from that of, for instance, the hexyl ester homolog, which has independently confirmed spectral data [3], allowing for chromatographic discrimination and purity verification against closely related chain-length variants.

Lipophilicity Chromatography SAR

Spectroscopic Fingerprint Differentiation from Chain-Length Analogs (FTIR and UV-Vis)

The pentyl ester has authenticated FTIR and UV-Vis reference spectra in the SpectraBase database (Compound ID: DfU29ts4S43), sourced from C. Tegner, Ab Astra, Sweden [1]. These spectra are distinct from those of the ethyl ester (Compound ID: 3idAiyHDQ2k, with FTIR, Raman, and UV-Vis), propyl ester, and hexyl ester homologs, each of which has its own independent spectral entry [2]. The spectral differences arise from chain-length-dependent vibrational modes and electronic transitions, providing unambiguous compound identity confirmation.

Spectroscopy Quality Control Structural Confirmation

Physicochemical Property Differentiation: Density and Boiling Point as Handling and Processing Distinguishers

The pentyl ester has calculated physicochemical properties — density of 1.088 ± 0.06 g/cm³ (20 ºC, 760 Torr) and boiling point of 455 ºC at 760 mmHg — that differ systematically from shorter-chain homologs . While these are computed rather than experimentally measured values, the systematic increase in boiling point and density with increasing alkyl chain length within homologous series is well-established, providing procurement-relevant differentiation for handling, storage, and processing conditions.

Physicochemical Properties Process Chemistry Handling Specifications

Recommended Procurement and Application Scenarios for Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate Based on Verified Evidence


Analytical Reference Standard for Chromatographic Method Development in Carbanilate Homolog Series

This compound serves as an essential reference standard when developing and validating HPLC or TLC methods for separating homologous series of 4-[2-(diethylamino)acetamido]-3,5-dimethylcarbanilic acid esters (C1 through C7 alkyl chain lengths). Its distinct chromatographic RM value, intermediate within the homologous series as established by Čižmárik et al. (1979), makes it a critical retention time marker for method calibration and system suitability testing [1]. Procurement of authenticated material with verified spectroscopic identity (FTIR and UV-Vis spectra available from SpectraBase) enables robust peak assignment and purity verification [2].

Physicochemical Profiling Benchmark in Sustained-Release Formulation Research

The pentyl ester's very low aqueous solubility (~0.04 g/L at 25 ºC, calculated) positions it as a candidate for sustained-release or depot formulation research within the carbanilate class [1]. Its solubility profile — distinctly lower than that expected for methyl, ethyl, or propyl homologs — provides a defined physicochemical benchmark against which formulation strategies (co-solvent systems, cyclodextrin complexation, lipid-based delivery) can be quantitatively evaluated. Researchers should verify actual lot-specific solubility before formulation work.

Structure–Activity Relationship (SAR) Probe for Local Anesthetic Carbanilate Series

As an NSC-registered compound (NSC 40033) within the carbanilic acid ester class historically studied for local anesthetic activity, this pentyl ester can serve as an SAR probe to systematically map the effect of ester alkyl chain length on pharmacological endpoints [1]. Paired with the documented chromatographic lipophilicity framework (Čižmárik et al., 1979), this compound enables researchers to correlate chain-length-dependent changes in RM/log P with corresponding changes in in vitro or in vivo activity, contributing to SAR model refinement [2]. Cross-reference with the 2,6-dimethylphenyl carbamate patent literature (US3131213A) provides additional comparator context [3].

Spectral Library Extension and Quality Control Authentication

For analytical laboratories maintaining reference spectral libraries, this compound's authenticated FTIR and UV-Vis spectra (SpectraBase Compound ID: DfU29ts4S43, sourced from C. Tegner, Ab Astra, Sweden) provide a validated reference point for the pentyl ester homolog [1]. This enables incoming material identity confirmation by spectral overlay comparison, ensuring that the procured compound is indeed the pentyl ester and not a mislabeled chain-length variant — a critical QC gate before the compound enters any biological assay or chemical process.

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